![molecular formula C29H23NO4 B1341367 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 946716-21-8](/img/structure/B1341367.png)

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

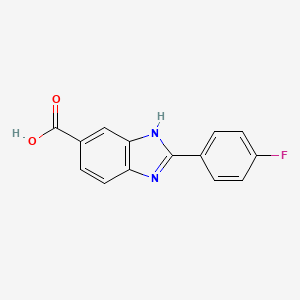

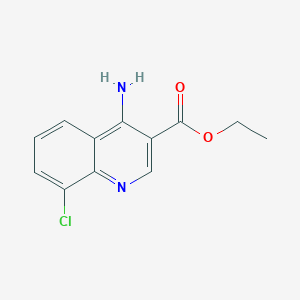

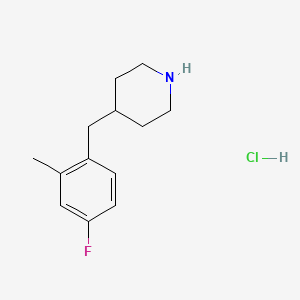

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C29H23NO4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The compound, often associated with the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protective group, is a cornerstone in the solid-phase synthesis of peptides. The preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides, employs a key step of diastereoselective amidomethylation. This method facilitates the large-scale preparation of Fmoc-β2hXaa-OH, indicating its vital role in peptide research and drug development (Šebesta & Seebach, 2003).

Solid-Phase Synthesis Linkers

The synthesis and application of novel linkers based on the phenylfluorenyl moiety for solid-phase synthesis have been reported. These linkers exhibit higher acid stability compared to standard trityl resins and allow for the immobilization and subsequent high-yield, high-purity release of carboxylic acids and amines upon TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).

Self-Assembled Structures

Research into the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids reveals that these compounds can form various morphologies such as flower-like and tube-like structures under different conditions. This opens avenues for the design of novel self-assembled architectures with potential applications in nanotechnology and material science (Gour et al., 2021).

Fluorophore Development

A novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of a related compound, demonstrates strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence characteristics make it an excellent candidate for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Chemical Reactivity Studies

The study of intramolecular interactions between a sulphur atom and a methoxycarbonyl group in fluorene systems has shown to significantly affect chemical reactivity. This research provides insights into the complex behaviors of molecular structures and their implications for synthetic chemistry (Nakanishi et al., 1986).

Wirkmechanismus

Target of Action

Fmoc (9h-fluoren-9-ylmethoxycarbonyl) compounds are generally used in peptide synthesis . They are known to protect amino groups during the synthesis process .

Mode of Action

The Fmoc group in 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid acts as a protective group for amines and amino acids during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process . The Fmoc group can be selectively removed under mildly basic conditions, allowing for the controlled addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .

Result of Action

The result of the action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is the successful synthesis of peptides with a specific sequence of amino acids . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Action Environment

The action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound . For instance, the Fmoc group can be selectively removed under mildly basic conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO4/c31-28(32)26-16-8-7-11-21(26)20-10-2-1-9-19(20)17-30-29(33)34-18-27-24-14-5-3-12-22(24)23-13-4-6-15-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDFSBJCAJQPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)